molecular formula C38H38N4 B12347640 CID 156589105 CAS No. 958004-05-2

CID 156589105

Cat. No.: B12347640
CAS No.: 958004-05-2
M. Wt: 550.7 g/mol
InChI Key: BJIHEZJMFXLMPA-WYSMJVPMSA-N
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Description

CID 156589105 corresponds to oscillatoxin E, a cyanobacterial secondary metabolite belonging to the oscillatoxin family. These compounds are cyclic lipopeptides produced by marine cyanobacteria, such as Moorea producens (formerly Lyngbya majuscula), and are associated with cytotoxic and ichthyotoxic activities . Oscillatoxin E is structurally characterized by a macrocyclic core with a polyketide-derived side chain and modified amino acid residues. Its molecular formula and exact mass remain unspecified in the provided evidence; however, mass spectrometry (GC-MS) and vacuum distillation fractionation data suggest distinct chromatographic profiles and fragmentation patterns compared to related analogs (Figure 1A–D) .

Properties

CAS No.

958004-05-2

Molecular Formula

C38H38N4

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C38H38N4/c1-25(2)41-23-39(33-17-9-11-19-35(33)41)21-31-32(22-40-24-42(26(3)4)36-20-12-10-18-34(36)40)38-29-15-7-5-13-27(29)37(31)28-14-6-8-16-30(28)38/h5-20,25-26,31-32,37-38H,21-22H2,1-4H3/t31-,32-,37?,38?/m1/s1

InChI Key

BJIHEZJMFXLMPA-WYSMJVPMSA-N

Isomeric SMILES

CC(C)N1[C]N(C2=CC=CC=C21)C[C@@H]3[C@H](C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7[C]N(C8=CC=CC=C87)C(C)C

Canonical SMILES

CC(C)N1[C]N(C2=CC=CC=C21)CC3C(C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7[C]N(C8=CC=CC=C87)C(C)C

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 156589105 involve several steps. The preparation methods typically include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Industrial Production Methods: The industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 156589105 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxidized product.

    Reduction: This reaction involves the gain of electrons, leading to the formation of a reduced product.

    Substitution: In this reaction, one functional group in the compound is replaced by another functional group.

    Common Reagents and Conditions: The reactions typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156589105 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 156589105 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Oscillatoxin D (CID 101283546)

30-Methyl-oscillatoxin D (CID 185389)

Oscillatoxin F (CID 156582092)

Structural and Functional Differences

The oscillatoxin family exhibits variations in methylation, hydroxylation, and side-chain modifications, which influence their bioactivity and physicochemical properties.

Property Oscillatoxin E (CID 156589105) Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389) Oscillatoxin F (CID 156582092)
Core Structure Macrocyclic lipopeptide Macrocyclic lipopeptide Methylated macrocycle Macrocyclic lipopeptide
Key Modifications Hydroxylated side chain Non-methylated side chain Methylation at C30 position Shortened side chain
Molecular Weight Not reported Not reported Not reported Not reported
Biological Activity Cytotoxic, membrane disruption Ichthyotoxic Enhanced stability Reduced cytotoxicity
Analytical Profile Unique GC-MS retention time Distinct CID fragmentation Methyl group confirmed via NMR Lower polarity in LC-MS

Analytical Characterization

  • GC-MS : Oscillatoxin E elutes earlier than oscillatoxin F in vacuum-distilled fractions, suggesting higher volatility or lower molecular weight (Figure 1C) .
  • Mass Spectrometry : Source-induced CID in ESI-MS reveals distinct fragmentation pathways for oscillatoxin derivatives, enabling differentiation of isomers like Rf and F11 (analogous to oscillatoxin E vs. D) .
  • Chromatography : Fractionation profiles (Figure 1C) indicate oscillatoxin E is enriched in intermediate distillation fractions, whereas oscillatoxin F predominates in later fractions due to polarity differences .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 156589105?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:

  • Population: Specific biological targets or systems affected by this compound.
  • Intervention: Molecular mechanisms or pathways influenced by the compound.
  • Comparison: Contrast with structurally similar compounds or control groups.
  • Outcome: Measurable effects (e.g., enzymatic inhibition, cytotoxicity).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Q. What strategies are effective for designing experiments to investigate this compound’s biochemical properties?

  • Methodological Answer :

  • Define clear objectives (e.g., dose-response relationships, binding affinity).
  • Use positive and negative controls (e.g., known inhibitors, solvent-only groups) to validate assay conditions.
  • Optimize parameters (pH, temperature, incubation time) based on preliminary trials.
  • Reference established protocols (e.g., enzyme kinetics assays) and document deviations rigorously to ensure reproducibility .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer :

  • Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism OR toxicity]").
  • Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms (e.g., ).
  • Synthesize findings into a comparative table highlighting gaps (e.g., conflicting results on metabolic stability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

  • Methodological Answer :

  • Perform meta-analysis to quantify variability (e.g., heterogeneity tests, funnel plots).
  • Replicate experiments under standardized conditions to isolate confounding variables (e.g., cell line differences, assay methodologies).
  • Apply principal contradiction analysis to identify dominant factors (e.g., concentration thresholds, assay sensitivity) driving discrepancies .

Q. What methodologies enable integration of multi-omics data to study this compound’s systemic effects?

  • Methodological Answer :

  • Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG).
  • Validate hypotheses with orthogonal assays (e.g., CRISPR knockouts for gene function validation).
  • Use network pharmacology models to map compound-target interactions and off-target effects .

Q. How can researchers validate the reproducibility of this compound’s experimental results across labs?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Use open-source platforms (e.g., Zenodo) to publish raw data and analysis pipelines.
  • Collaborate on inter-laboratory studies with blinded samples to minimize bias .

Q. What ethical considerations are critical when publishing research on this compound?

  • Methodological Answer :

  • Disclose funding sources and potential conflicts of interest.
  • Adhere to COPE guidelines for authorship (e.g., defining contributions, avoiding ghostwriting).
  • Ensure compliance with chemical safety regulations (e.g., OSHA standards for handling hazardous compounds) .

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